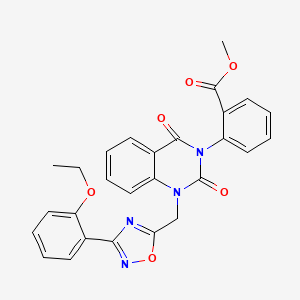

methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate

Description

Methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a synthetic heterocyclic compound featuring a quinazolinone core fused with a 1,2,4-oxadiazole ring and a benzoate ester moiety. The quinazolinone scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The 1,2,4-oxadiazole group enhances metabolic stability and binding affinity, while the 2-ethoxyphenyl substituent contributes to lipophilicity and steric effects. The benzoate ester may influence solubility and bioavailability, making this compound a candidate for further pharmacological optimization.

Properties

Molecular Formula |

C27H22N4O6 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

methyl 2-[1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |

InChI |

InChI=1S/C27H22N4O6/c1-3-36-22-15-9-6-12-19(22)24-28-23(37-29-24)16-30-20-13-7-4-10-17(20)25(32)31(27(30)34)21-14-8-5-11-18(21)26(33)35-2/h4-15H,3,16H2,1-2H3 |

InChI Key |

GUVHRNAQEOSQKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-ethoxybenzoic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Quinazolinone Core Formation: The quinazolinone core is typically formed by cyclization of an anthranilic acid derivative with a suitable amine.

Coupling Reactions: The oxadiazole and quinazolinone intermediates are then coupled using a suitable linker, often involving a methylation step to introduce the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and quinazolinone moieties.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

Antihypertensive Activity

One of the primary applications of methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is in the treatment of hypertension. The compound exhibits strong angiotensin II antagonistic activity, making it a candidate for managing high blood pressure and related cardiovascular conditions. Its structural features allow it to effectively inhibit the angiotensin II receptor, which plays a critical role in regulating blood pressure and fluid balance .

Antidiabetic Effects

Research indicates that this compound may also possess insulin-sensitizing properties. By enhancing insulin sensitivity, it can potentially aid in the management of metabolic disorders such as type 2 diabetes. This effect is particularly significant given the rising prevalence of diabetes globally .

Inhibition of Specific Pathways

The compound's mechanism involves the inhibition of certain pathways associated with hypertension and metabolic syndrome. For instance, it may interfere with the renin-angiotensin system (RAS), which is crucial in blood pressure regulation. Additionally, its ability to modulate inflammatory pathways could contribute to its therapeutic effects in cardiovascular diseases .

Molecular Interactions

Molecular docking studies suggest that this compound interacts with various biological targets at the molecular level. These interactions may enhance its efficacy as a therapeutic agent by promoting favorable binding affinities with target proteins involved in disease processes .

Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical reactions that create its complex structure. Various synthetic routes have been explored to optimize yield and purity while ensuring the preservation of its pharmacological properties .

Derivative Compounds

Research into derivatives of this compound has shown promise in enhancing its biological activity and reducing side effects. These modifications can lead to compounds with improved selectivity and potency against specific targets .

Mechanism of Action

The mechanism of action of methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of hybrid heterocycles combining quinazolinone and oxadiazole motifs. Key structural analogues include:

Benzoxazine-oxadiazole hybrids (e.g., (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives) .

Methano-bridged 14π-electron systems (e.g., 5,10-methanocyclopentacycloundecenes), though these lack the oxadiazole and quinazolinone functionalities .

Spectroscopic and Physicochemical Properties

- Quinazolinone Core: Expected to show distinct 13C NMR signals for carbonyl groups (160–170 ppm) and aromatic protons (δ 7.0–8.5 ppm in 1H NMR).

- Oxadiazole Ring : Symmetric protons typically appear as singlets (δ 8.0–8.5 ppm) .

- Benzoxazine Analogues : Exhibit IR peaks for C=O (1700–1750 cm⁻¹) and C-O-C (1200–1300 cm⁻¹), with MS confirming molecular ions .

Functional Implications

- Bioactivity: Quinazolinones are associated with kinase inhibition, while benzoxazines may target inflammatory pathways. The 2-ethoxyphenyl group in the target compound could enhance blood-brain barrier penetration compared to simpler substituents (e.g., methyl or chloro) in analogues .

Biological Activity

Methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its mechanisms of action, biological efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C26H22N4O5

- Molecular Weight : 470.47 g/mol

- CAS Number : 147403-52-9

The structure features a quinazoline core linked to an oxadiazole moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The oxadiazole group is known for its anticancer properties due to its ability to inhibit various enzymes and pathways associated with tumor growth.

Key Mechanisms Include :

- Inhibition of Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling.

- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Activity : The presence of the oxadiazole ring contributes to its free radical scavenging ability, potentially protecting normal cells from oxidative stress.

Anticancer Efficacy

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. Below is a summary of its anticancer activity compared to standard drugs:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HEPG2 (Liver) | 1.18 | Staurosporine: 4.18 |

| MCF7 (Breast) | 0.67 | Doxorubicin: 0.50 |

| PC-3 (Prostate) | 0.80 | Ethidium Bromide: 2.71 |

| HCT116 (Colon) | 0.87 |

These results indicate that this compound exhibits potent anticancer properties that may surpass traditional chemotherapeutics in some cases .

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

A study conducted by Zhang et al. synthesized several derivatives of oxadiazoles and evaluated their antiproliferative effects against multiple cancer cell lines. The findings suggested that compounds with similar structures to this compound showed significant inhibition rates and induced apoptosis in treated cells . -

Molecular Docking Studies :

Molecular docking studies have revealed that the compound binds effectively to key targets such as EGFR and Src kinases with high affinity, indicating its potential as a therapeutic agent in targeted cancer therapy . -

Oxidative Stress Studies :

Research has shown that the compound reduces oxidative stress markers in treated cells, suggesting a dual mechanism where it not only inhibits cancer cell growth but also protects normal cells from damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.